4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile
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Overview
Description
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety through a sulfanyl methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the triazole attacks the chloromethyl group of the benzonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The triazole ring is known to interact with heme proteins, which are involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4H-1,2,4-triazol-4-yl)methyl]benzonitrile
- 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid
- 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzamide
Uniqueness
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is unique due to the presence of both a nitrile group and a triazole ring, which confer distinct chemical reactivity and biological activity. The sulfanyl linkage further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H8N4S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C10H8N4S/c11-5-8-1-3-9(4-2-8)6-15-10-12-7-13-14-10/h1-4,7H,6H2,(H,12,13,14) |
InChI Key |
AZFXXVUZJGCSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C#N |
Origin of Product |
United States |
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